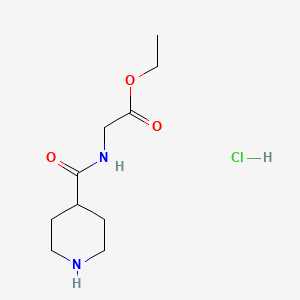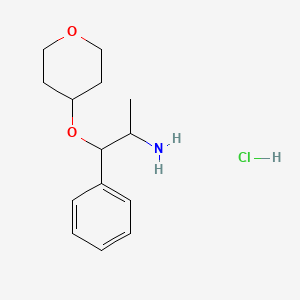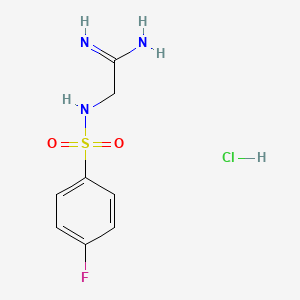
3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile
Descripción general
Descripción
3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile (hereafter referred to as 3-BTP) is an organic compound that has been studied extensively in the scientific community due to its unique properties. 3-BTP has been found to have an array of applications in biochemistry and physiology, and has been used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural analysis of compounds related to 3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile. Studies focus on creating novel compounds with potential industrial, biological, and medicinal properties through multicomponent reactions and investigating their structures using various spectroscopic methods. For instance, a study detailed the synthesis of chromeno[2,3-b]pyridine derivatives, highlighting their potential in various applications due to their promising ADME (absorption, distribution, metabolism, and excretion) properties (Ryzhkova et al., 2023).
Novel Synthetic Routes
Innovative synthetic approaches have been developed for the creation of multifunctional derivatives and intermediates. One study describes the synthesis of a versatile intermediate for the synthesis of trifluoromethylated N-heterocycles, demonstrating the compound's utility in generating diverse heterocyclic compounds (Channapur et al., 2019). Another research effort highlights a multicomponent approach to synthesize chromeno[2,3-b]pyridines, emphasizing the method's efficiency and the potential biomedical applications of the produced compounds (Elinson et al., 2018).
Chemical Properties and Reactions
Studies also delve into the chemical properties and reactivity of related compounds. For example, research into the synthesis and chemical properties of 3-acylamino-6-polyfluoroalkyl-2H-pyran-2-ones from similar ketones and N-acylglycines showcases the reactivity of trifluoromethyl-containing pyran-2-ones and their potential in synthesizing novel compounds (Gerus et al., 2005).
Antimicrobial Activity
Additionally, the synthesis and evaluation of novel compounds for antimicrobial activity have been reported. For instance, a study on the synthesis of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones assessed their antibacterial and antifungal properties, contributing valuable insights into the development of new antimicrobial agents (Elgemeie et al., 2017).
Propiedades
IUPAC Name |
3-(benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3/c15-14(16,17)11-6-12(13(7-18)20-9-11)19-8-10-4-2-1-3-5-10/h1-6,9,19H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKPQWWEOHYLSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=CC(=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B1378619.png)

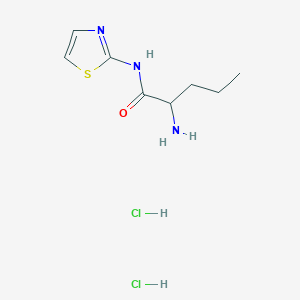
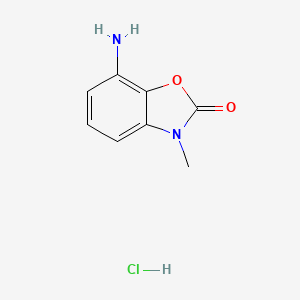

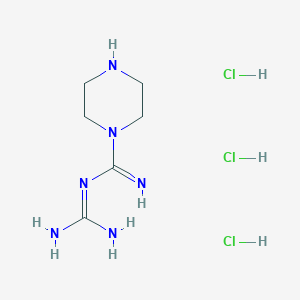
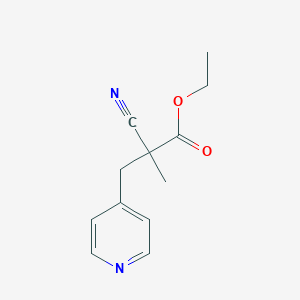
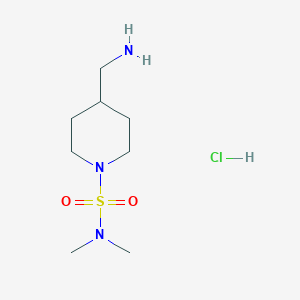
![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1378629.png)
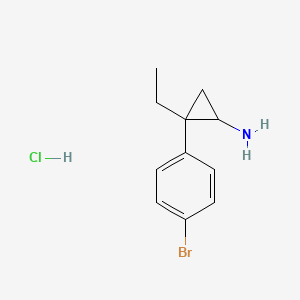
![3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1378635.png)
